Pyrazolo[1,5-a]pyridin-5-ol
Overview
Description
Pyrazolo[1,5-a]pyridin-5-ol is a heterocyclic compound with the molecular formula C7H6N2O. It is part of the pyrazolo[1,5-a]pyridine family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound features a fused ring system that includes both pyrazole and pyridine rings, making it a versatile scaffold for various chemical transformations and applications.
Mechanism of Action
Target of Action
Pyrazolo[1,5-a]pyridin-5-ol is a derivative of the Pyrazolo[1,5-a]pyrimidine (PP) family . The primary target of this compound is the Mitogen-activated protein kinase 1 . This kinase plays a crucial role in directing cellular responses to a diverse array of stimuli, such as mitogens, osmotic stress, heat shock and proinflammatory cytokines .
Mode of Action
The compound interacts with its target, the Mitogen-activated protein kinase 1, through a yet to be determined mechanism . Related compounds have been found to inhibit microtubule polymerization by binding to the colchicine site, resulting in inhibition of cell migration, cell cycle arrest in the g2/m phase and apoptosis of cancer cells .
Biochemical Pathways
It is known that the compound’s interaction with mitogen-activated protein kinase 1 can affect a variety of cellular processes, including cell growth, differentiation, and apoptosis .
Pharmacokinetics
The compound’s absorption, volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance are all areas of active research .
Result of Action
The result of this compound’s action is the potential inhibition of cell growth and induction of apoptosis in cancer cells . This is achieved through its interaction with Mitogen-activated protein kinase 1 and the subsequent effects on cellular processes .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of electron-donating groups (EDGs) at position 7 on the fused ring can improve both the absorption and emission behaviors of the compound . These intensities remain low with electron-withdrawing groups (ewgs) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo[1,5-a]pyridin-5-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the cycloaddition of pyridine N-imine with alkynyl compounds, followed by condensation with hydrazine . This method provides concise access to the pyrazolo[1,5-a]pyridine core.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize scalable reaction conditions and cost-effective reagents to meet the demands of large-scale production. Specific details on industrial methods are less commonly disclosed in public literature due to proprietary reasons.
Chemical Reactions Analysis
Types of Reactions
Pyrazolo[1,5-a]pyridin-5-ol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazolo[1,5-a]pyridine core .
Scientific Research Applications
Pyrazolo[1,5-a]pyridin-5-ol has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: This compound shares a similar fused ring system but includes a pyrimidine ring instead of a pyridine ring.
Pyrazolo[3,4-b]pyridine: This compound has a different fusion pattern but also contains pyrazole and pyridine rings.
Uniqueness
Pyrazolo[1,5-a]pyridin-5-ol is unique due to its specific ring fusion and functional group positioning, which confer distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical transformations and its potential in diverse applications make it a valuable compound in scientific research and industry .
Properties
IUPAC Name |
1H-pyrazolo[1,5-a]pyridin-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c10-7-2-4-9-6(5-7)1-3-8-9/h1-5,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISWUQPFMKGBFBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNN2C1=CC(=O)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00657634 | |
Record name | Pyrazolo[1,5-a]pyridin-5(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00657634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156969-42-5 | |
Record name | Pyrazolo[1,5-a]pyridin-5(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00657634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyrazolo[1,5-a]pyridin-5-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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